N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines a pyrazine ring, an azetidine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and a halogenated precursor.
Coupling of the pyrazine and azetidine rings: This step involves the formation of a bond between the two rings, often facilitated by a coupling reagent such as EDCI or DCC.
Attachment of the naphthalene moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide
- N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(phenyl)acetamide
Uniqueness
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide stands out due to its unique combination of a pyrazine ring, an azetidine ring, and a naphthalene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-25(17-13-26(14-17)21-19(12-22)23-9-10-24-21)20(27)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,17H,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXAGKLEMULNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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